molecular formula C9H8Br2 B1354144 Benzene, 1-(2,2-dibromoethenyl)-4-methyl- CAS No. 60512-56-3

Benzene, 1-(2,2-dibromoethenyl)-4-methyl-

Cat. No. B1354144
CAS RN: 60512-56-3
M. Wt: 275.97 g/mol
InChI Key: NVEREZDBZOHAII-UHFFFAOYSA-N
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Description

“Benzene, 1-(2,2-dibromoethenyl)-4-methyl-” is a chemical compound with the IUPAC name (2,2-dibromovinyl)benzene . It has a molecular weight of 261.94 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-(2,2-dibromoethenyl)-4-methyl-” consists of a benzene ring with a 2,2-dibromoethenyl group attached . The InChI code for this compound is 1S/C8H6Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H .


Physical And Chemical Properties Analysis

“Benzene, 1-(2,2-dibromoethenyl)-4-methyl-” is a liquid at room temperature . It has a molecular weight of 261.94 .

Scientific Research Applications

Polymer Chemistry and Material Science

  • The cyclization of 2,2′-Methylene-bis(4-methyl-1,2-phenylene) dimethacrylate in benzene demonstrated the formation of products through head to tail and head to head additions, revealing the intricate interactions and potential applications of benzene derivatives in polymer chemistry (Kämmerer & Pachta, 1977).

Organic Synthesis and Ligand Formation

  • The synthesis of 2,5-Dimethyl-1,4-bis(carboxyalkyl)benzenes from 2,5-dimethyl-1,4-dibromomethylbenzene and their conversion to diketones and 1,5-dihydro-s-indacenes, showcases the versatility of benzene derivatives in organic synthesis and ligand formation for potential applications in coordination chemistry and catalysis (Dahrouch et al., 2001).

Waste Recovery and Environmental Chemistry

  • The conversion of 4-(2-Methylallyl)benzene-1,2-diol from the wastes of benzofuranol production into 4-isobutylbenzene-1,2-diol with a high recovery rate and purity indicates the potential of benzene derivatives in waste recovery and environmental chemistry (Luo Xian-fu, 2013).

Molecular Structure Analysis

  • The synthesis and crystal structure analysis of 1,4-Bis(1H-1,2,4-triazol-1-methyl)benzene, showing a symmetry center at the phenyl ring and significant dihedral angles between triazole and phenyl rings, shed light on the structural aspects of benzene derivatives, which can be crucial in understanding molecular interactions and designing new materials or pharmaceuticals (Peng Yan, 2004).

Analytical Chemistry

  • The determination of 1,2-dibromoethane, 1,2-dichloroethane, and benzene in ambient air using porous polymer traps and gas chromatographic-mass spectrometric analysis highlights the role of benzene derivatives in analytical chemistry for monitoring environmental pollutants (Jonsson & Berg, 1980).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335, H373, and H412 . Precautionary measures include P260, P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P314, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2,2-dibromoethenyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEREZDBZOHAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463838
Record name Benzene, 1-(2,2-dibromoethenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(2,2-dibromoethenyl)-4-methyl-

CAS RN

60512-56-3
Record name Benzene, 1-(2,2-dibromoethenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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